molecular formula C11H7ClN4 B566897 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1211588-84-9

7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B566897
CAS No.: 1211588-84-9
M. Wt: 230.655
InChI Key: LGFGYRLFLSIQBH-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . The unique structure of this compound makes it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-11-10-9(13-6-14-11)8(15-16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFGYRLFLSIQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855918
Record name 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-84-9
Record name 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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